molecular formula C12H20ClNO4S B2545774 2-(2-methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride CAS No. 2377032-34-1

2-(2-methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride

Cat. No.: B2545774
CAS No.: 2377032-34-1
M. Wt: 309.81
InChI Key: USQZKWVSKYJLQW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride is a complex organic compound that features a thiophene ring, an amino group, and a methoxyethoxyethyl side chain

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride typically involves multiple steps. One common method includes the condensation of thiophene derivatives with amino acids under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyethoxy)ethyl2-amino-3-(thiophen-3-yl)propanoatehydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.ClH/c1-15-3-4-16-5-6-17-12(14)11(13)8-10-2-7-18-9-10;/h2,7,9,11H,3-6,8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQZKWVSKYJLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)C(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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